5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Description
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (molecular formula: C₁₂H₈F₃NO₃, molecular weight: 283.19 g/mol) is a heterocyclic carboxylic acid derivative. Its structure comprises a 1,3-oxazole core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and at the 4-position with a carboxylic acid moiety . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to electronic properties and hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSBKOCNUXOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372335 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220652-95-9 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of efficient catalysts are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. Some key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid possess significant antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Drug Development : Given its biological activity, this compound could serve as a lead compound in drug discovery for conditions such as bacterial infections and inflammatory diseases.
- Diagnostic Agents : Its ability to interact with specific biological targets makes it a candidate for use in diagnostic imaging or as a biomarker.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The compound demonstrated potent activity against resistant strains of bacteria, highlighting its potential as an antibiotic agent.
Case Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory properties of this compound in vitro. The results indicated that it effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 5-Methyl-2-(4-trifluoromethylphenyl)-1,3-thiazole-4-carboxylic Acid
- Molecular Formula: C₁₂H₈F₃NO₂S
- Key Differences : The oxazole ring (O and N) is replaced with a thiazole (S and N). The sulfur atom increases polarizability and may alter metabolic pathways compared to the oxazole analog.
- Implications : Thiazoles generally exhibit stronger π-stacking interactions and enhanced stability under acidic conditions .
(b) 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
- Molecular Formula: C₁₁H₆F₃NO₃
- Key Differences : The trifluoromethyl group is at the 4-position of the phenyl ring instead of the 3-position.
(c) 5-Phenyl-1,3-oxazole-4-carboxylic Acid
Substituent Modifications
(a) 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic Acid
- Molecular Formula: C₁₁H₉NO₃
- Key Differences : A methyl group replaces the trifluoromethylphenyl substituent.
(b) 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid
Heterocycle Hybrids
(a) 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₁H₇F₃N₂O₂
- Key Differences : The oxazole ring is replaced with a pyrazole (two adjacent nitrogen atoms).
- Implications : Pyrazoles often exhibit stronger coordination with metal ions and distinct tautomeric behavior, which could influence bioactivity .
(b) 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
- Molecular Formula: C₁₀H₈F₃NO₂
- Key Differences: The carboxylic acid is replaced with an oxazolidinone ring.
- Implications: Oxazolidinones are known for antimicrobial activity, suggesting divergent applications compared to carboxylic acid derivatives .
Structural and Property Comparison Table
| Compound Name | Molecular Formula | Heterocycle | Substituent Position (Phenyl) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₈F₃NO₃ | Oxazole | 3-position | 283.19 | High lipophilicity, strong EWG* |
| 5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid | C₁₂H₈F₃NO₂S | Thiazole | 4-position | 299.26 | Enhanced metabolic stability |
| 5-Phenyl-1,3-oxazole-4-carboxylic acid | C₁₀H₇NO₃ | Oxazole | N/A | 189.17 | Lower logP, reduced bioavailability |
| 5-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | C₁₁H₇F₃N₂O₂ | Pyrazole | 3-position | 256.18 | Metal coordination potential |
*EWG: Electron-withdrawing group.
Research Implications
- Biological Activity : The trifluoromethyl group and carboxylic acid moiety make the target compound a candidate for enzyme inhibition (e.g., cyclooxygenase or kinase targets). Thiazole and pyrazole analogs may offer improved pharmacokinetics .
- Material Science : Oxazole derivatives with trifluoromethyl groups are explored in OLEDs due to their electron-deficient aromatic systems .
- Synthetic Challenges : The 3-trifluoromethylphenyl substitution may introduce steric hindrance during coupling reactions compared to 4-substituted analogs .
Biological Activity
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group at the 4-position. The molecular formula is , with a molecular weight of approximately 271.2 g/mol. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the Trifluoromethyl Group : Reagents such as trifluoromethyl iodide are commonly used.
- Carboxylation : The carboxylic acid moiety is introduced via reactions with carbon dioxide under specific conditions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that it possesses significant antiproliferative properties against human cancer cells, including lung carcinoma (NCI H292) and colon carcinoma (HT29). For instance, IC50 values were determined using the MTT assay, revealing moderate cytotoxicity in specific cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| NCI H292 | 42.1 |
| HL-60 | 19.0 |
| HT29 | 28.0 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in preliminary studies. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cellular membranes.
- Hydrogen Bonding : The oxazole ring can form hydrogen bonds with target proteins, influencing their activity.
- Enzyme Inhibition : Studies have suggested that this compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- Cytotoxicity Study : A study involving various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects, particularly in HL-60 cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that justify further exploration in drug development.
Q & A
Q. What are the key physicochemical properties of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, and how are they experimentally determined?
The compound’s molecular formula is C₁₁H₇F₃N₂O₃ (based on structural analogs ). Key properties include:
- Melting Point : 113–115°C (observed in trifluoromethylphenyl oxazole derivatives) .
- Density : ~1.526 g/cm³ (predicted via computational methods for similar oxazole-carboxylic acids) .
- Acidity (pKa) : ~2.51 (predicted for carboxylic acid functionality) .
Methodology : - Melting point : Differential scanning calorimetry (DSC) or capillary methods.
- Density : Calculated using software like Gaussian with B3LYP/6-31G* basis sets.
- pKa : Determined via potentiometric titration or UV-spectrophotometric pH-dependent studies.
Q. What synthetic routes are feasible for preparing this compound?
A common strategy involves oxazole ring formation followed by functionalization:
Oxazole Synthesis : Condensation of an acyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) with a β-keto ester or nitrile under Hüisgen conditions .
Carboxylic Acid Introduction : Hydrolysis of an ester intermediate (e.g., ethyl oxazole-4-carboxylate) using NaOH/EtOH or LiOH/H₂O .
Key Challenges :
- Regioselectivity in oxazole formation (avoiding 2,4-disubstituted isomers).
- Stability of the trifluoromethyl group under acidic/basic conditions.
Q. How can NMR and mass spectrometry be optimized for characterizing this compound?
- ¹H/¹³C NMR :
- Use deuterated DMSO or CDCl₃ for solubility. Assign peaks via 2D experiments (HSQC, HMBC) to resolve overlapping signals from the trifluoromethylphenyl and oxazole moieties .
- Mass Spectrometry :
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Using SHELX programs (e.g., SHELXL):
- Data Collection : High-resolution (<1.0 Å) synchrotron data for accurate electron density maps.
- Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonding between the carboxylic acid and oxazole nitrogen can stabilize the crystal lattice .
Example Workflow : - Solve via direct methods (SHELXS), refine with SHELXL, and validate using R-factors (<5%) and residual electron density maps.
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Core Modifications :
- Functional Assays :
- Use multivariate regression (e.g., CoMFA) to model substituent effects on bioactivity.
Q. How can metabolic stability and degradation pathways be analyzed for this compound?
- In Vitro Studies :
- Isotope Labeling :
- Use ¹⁸O-labeled carboxylic acid to track hydrolysis products.
Key Metrics :
- Use ¹⁸O-labeled carboxylic acid to track hydrolysis products.
- Half-life (t₁/₂) in microsomal assays.
- Identification of Phase I/II metabolites (e.g., glucuronides).
Q. What computational methods predict the compound’s binding modes with biological targets?
- Docking Studies :
- MD Simulations :
- Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability.
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for trifluoromethylphenyl oxazole derivatives: How to address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
